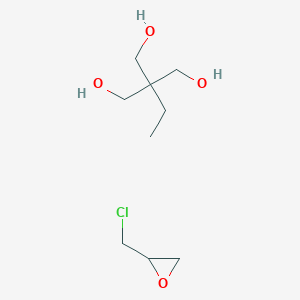

Epichlorohydrin; trimethylolpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane is a polymeric compound known for its versatility and wide range of applications. This compound is commonly used as a crosslinking agent due to its trifunctional aliphatic glycidyl ether epoxide monomer, which provides chemical and mechanical resistance .

Preparation Methods

The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves the polymerization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with 2-(chloromethyl)oxirane. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure efficient polymerization. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and consistent product quality .

Chemical Reactions Analysis

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced products.

Substitution: Substitution reactions can occur, particularly involving the chloromethyl group, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves its ability to act as a crosslinking agent. The trifunctional aliphatic glycidyl ether epoxide monomer in the polymer provides sites for crosslinking, which enhances the chemical and mechanical resistance of the resulting material. This crosslinking ability is crucial for its applications in coatings, adhesives, and other industrial products .

Comparison with Similar Compounds

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane can be compared with similar compounds such as:

Trimethylolpropane-epichlorohydrin copolymer: Similar in structure and used for similar applications.

Neopentyl glycol diglycidyl ether: Another glycidyl ether used in coatings and adhesives.

Glycerol diglycidyl ether: Used in similar applications but with different mechanical properties.

The uniqueness of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane lies in its trifunctional structure, which provides enhanced crosslinking capabilities compared to other similar compounds .

Biological Activity

Epichlorohydrin and trimethylolpropane are significant compounds in various industrial applications, particularly in the synthesis of epoxy resins and other polymeric materials. Understanding their biological activity is crucial for assessing their safety and potential health impacts.

Epichlorohydrin is a colorless, volatile liquid that is highly reactive due to its epoxide group. It has been shown to induce DNA damage, leading to mutations in mammalian cell cultures. Specifically, it causes DNA single-strand breaks without triggering unscheduled DNA synthesis, indicating its potential as a mutagen . The primary metabolic pathway involves conjugation with glutathione and hydration by epoxide hydrolase, resulting in metabolites that are primarily excreted through urine .

Trimethylolpropane , on the other hand, is a polyol that reacts with epichlorohydrin to form glycidyl ethers. These compounds possess multiple epoxy groups, enhancing their reactivity and utility in crosslinking applications . The combination of these two compounds results in materials with improved mechanical properties and chemical resistance.

2. Toxicological Profile

Both compounds exhibit significant biological activity that raises concerns regarding their toxicity:

- Epichlorohydrin :

-

Trimethylolpropane Triglycidyl Ether :

- Known for causing severe skin burns and eye damage upon contact.

- It exhibits toxicity to aquatic organisms and requires careful handling due to its potential health risks.

3.1. Epichlorohydrin-Induced Mutagenicity

A study conducted on the mutagenic effects of epichlorohydrin revealed that it induces gene mutations in mouse lymphoma cells. The research indicated a dose-dependent relationship where higher concentrations resulted in increased mutation rates . This finding underscores the need for stringent safety measures when handling this compound.

3.2. Trimethylolpropane in Epoxy Resins

Research on the use of trimethylolpropane as a precursor for epoxy resins highlighted its role in enhancing the mechanical properties of cured materials. A study showed that resins cured with amines demonstrated excellent thermal stability and chemical resistance, making them suitable for demanding applications such as coatings and adhesives .

4.1. Summary of Biological Activities

| Compound | Biological Activity | Toxicological Effects |

|---|---|---|

| Epichlorohydrin | Induces DNA damage; mutagenic | Carcinogenic potential; respiratory irritant |

| Trimethylolpropane Triglycidyl Ether | Crosslinking agent; enhances material properties | Causes skin burns; toxic to aquatic life |

4.2. Metabolic Pathways of Epichlorohydrin

| Step | Description |

|---|---|

| Absorption | Rapid absorption following oral administration |

| Metabolism | Conjugation with glutathione; hydration by epoxide hydrolase |

| Excretion | Major metabolites excreted via urine |

5. Conclusion

The biological activity of epichlorohydrin and trimethylolpropane highlights their utility in industrial applications while also raising significant health concerns. The mutagenic properties of epichlorohydrin necessitate careful handling and regulatory oversight, particularly in occupational settings. Meanwhile, the beneficial properties of trimethylolpropane as a precursor for epoxy resins make it a valuable compound despite its associated risks.

Properties

Molecular Formula |

C9H19ClO4 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2 |

InChI Key |

HNCWRXZORGVRPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.C1C(O1)CCl |

Related CAS |

30499-70-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.